2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a cyclopropyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-chlorophenol, which is then reacted with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is further reacted with cyclopropylmethylamine to introduce the cyclopropyl group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenoxy)-N-((1-(carboxymethyl)cyclopropyl)methyl)acetamide.
Reduction: Formation of 2-(4-chlorophenoxy)-N-((1-(aminomethyl)cyclopropyl)methyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A simpler compound with similar chlorophenoxy functionality.
2-(4-chlorophenoxy)-N-methylacetamide: Lacks the cyclopropyl group but has similar acetamide functionality.
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is unique due to the presence of both the cyclopropyl and hydroxymethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16ClNO3
- Molecular Weight : 273.73 g/mol
- CAS Number : Not specifically listed but can be derived from the molecular structure.
This compound is believed to act primarily through inhibition of specific biological pathways related to cell signaling and metabolism. Notably, it has been identified as an inhibitor of the ATF4 pathway, which is significant in various diseases including cancer and neurodegenerative disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Anticancer Activity : The compound demonstrates potential as an anticancer agent by modulating the unfolded protein response (UPR) pathways, which are often dysregulated in cancer cells .
- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative diseases by influencing cellular stress responses .
- Cytotoxicity : Preliminary studies suggest mild cytotoxic effects on certain cell lines, warranting further investigation into its safety profile and therapeutic window .
Table 1: Summary of Biological Activities
Case Study: Inhibition of ATF4 Pathway
A study conducted on various cell lines demonstrated that this compound effectively inhibits the ATF4 pathway. This was measured using quantitative PCR and Western blot analysis to assess the expression levels of target genes involved in the UPR. The results indicated a significant reduction in ATF4 levels, correlating with decreased cell viability in cancerous cells .
Case Study: Neuroprotective Effects
In a model of oxidative stress, the compound was tested for its neuroprotective properties using primary neuronal cultures. The treatment with this compound resulted in reduced apoptosis markers and improved cell survival rates compared to untreated controls. This suggests its potential utility in neurodegenerative disease models such as Alzheimer's disease .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHJVJAOVPSMOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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